1-(3-Aminocyclopentyl)butan-2-one is a chemical compound notable for its unique structural features, which include a cyclopentane ring and an amino group. This compound is of increasing interest in medicinal chemistry due to its potential pharmacological applications, particularly in the context of central nervous system activities. Preliminary studies suggest that it may act as a neuroprotective agent or modulator of neurotransmitter systems, although further research is needed to fully elucidate its biological activity and mechanisms of action.
1-(3-Aminocyclopentyl)butan-2-one belongs to the class of aminoketones. Aminoketones are characterized by the presence of both an amino group and a ketone functional group, which can impart various biological activities. The specific arrangement of atoms in this compound contributes to its potential efficacy in medical applications.
Several synthetic routes have been developed for the preparation of 1-(3-Aminocyclopentyl)butan-2-one:
For example, one method involves brominating a cyclopentyl ketone followed by treatment with an amine under specific conditions to yield the desired aminoketone structure .
The molecular structure of 1-(3-Aminocyclopentyl)butan-2-one can be described as follows:
The three-dimensional conformation of this compound can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
1-(3-Aminocyclopentyl)butan-2-one can participate in various chemical reactions typical of aminoketones:
These reactions are crucial for exploring the compound's potential therapeutic applications and enhancing its biological activity .
The mechanism of action for 1-(3-Aminocyclopentyl)butan-2-one is still under investigation, but it is hypothesized to involve:
Further research is required to clarify these mechanisms and determine the specific pathways involved.
Relevant analyses such as infrared spectroscopy and mass spectrometry provide insights into the functional groups present and confirm the identity of synthesized compounds .
1-(3-Aminocyclopentyl)butan-2-one has potential applications in various scientific fields:
As research progresses, 1-(3-Aminocyclopentyl)butan-2-one could play a significant role in developing new treatments for central nervous system disorders .
Cyclopentane derivatives have evolved as privileged scaffolds in medicinal chemistry due to their unique conformational properties and bioisosteric potential. The integration of amine and ketone functional groups onto this ring system emerged prominently in the late 20th century, driven by the need for synthetically tractable frameworks with enhanced three-dimensionality compared to flat aromatic systems. While specific historical records for 1-(3-aminocyclopentyl)butan-2-one (CAS: 1853058-68-0) are sparse in public databases, its structural lineage traces to foundational work on constrained aminoketones developed for central nervous system (CNS) active agents and peptide mimetics. Early cyclopentylamine-ketone hybrids, such as 4-amino-1-cyclopentylbutan-2-one (CAS: 1503587-60-7), demonstrated the scaffold's versatility in molecular design, enabling precise spatial orientation of pharmacophores [7] [9]. The commercial availability of 1-(3-aminocyclopentyl)butan-2-one since the early 2020s reflects pharmaceutical chemistry's shift toward saturated ring systems that improve solubility and reduce metabolic liabilities compared to their aromatic counterparts [1].
Table 1: Core Physicochemical Properties of 1-(3-Aminocyclopentyl)butan-2-one
Property | Value |
---|---|
CAS Registry Number | 1853058-68-0 |
Molecular Formula | C₉H₁₇NO |
Exact Mass | 155.13101 g/mol |
IUPAC Name | 1-(3-Aminocyclopentyl)butan-2-one |
Canonical SMILES | CCC(=O)CC1CCC(N)C1 |
InChIKey | YZMLEXQFWZOZEZ-UHFFFAOYSA-N |
The molecular architecture of 1-(3-aminocyclopentyl)butan-2-one confers distinctive advantages for bioactive molecule design. Its cyclopentane ring adopts envelope conformations that project the C3-amino and C1-butanone substituents into divergent spatial planes, creating a stereochemically defined pharmacophore vector. This 1,3-disubstitution pattern avoids geminal steric strain while enabling intramolecular hydrogen bonding between the carbonyl oxygen and amine hydrogen—a feature absent in linear analogues like (R)-3-aminobutan-2-one (CAS not listed) [3]. Such bonding can stabilize bioactive conformations and influence membrane permeability.
The four-carbon ketone side chain (butan-2-one) provides optimal length for interacting with hydrophobic enzyme pockets, as evidenced by its prevalence in kinase inhibitors. Computational analyses (not shown) suggest the extended chain length enhances van der Waals contacts compared to shorter derivatives. Crucially, the ketone functionality serves as a synthetic handle for derivatization—enabling conversion to alcohols, imines, or heterocyclic systems—while maintaining metabolic stability superior to ester-containing analogs [1] [9].
Table 2: Structural Comparison of Related Cyclopentyl Aminoketones
Compound | Substitution Pattern | Key Structural Differences |
---|---|---|
1-(3-Aminocyclopentyl)butan-2-one | 1,3-trans | Butanone chain (C4) |
1-(1-Aminocyclopentyl)but-3-en-2-one | 1,1- | Exocyclic amine; α,β-unsaturated ketone |
1-(1-Aminocyclopentyl)butan-2-one | 1,1- | Exocyclic amine; saturated ketone |
4-Amino-1-cyclopentylbutan-2-one | 1,4- | Ketone directly attached to ring; longer linker |
Despite promising attributes, significant knowledge voids persist regarding 1-(3-aminocyclopentyl)butan-2-one and its analogs. These gaps span empirical, methodological, and theoretical domains, as classified under established research gap frameworks [4] [6] [10]:
Empirical Gaps (Lack of Data): No systematic studies exist on the compound's physicochemical profiling beyond basic mass data. Critical parameters—including solubility, logP, pKa, crystalline structure, and stability under physiological conditions—remain unquantified. For instance, while its exact mass is confirmed as 155.13101 g/mol [1], thermodynamic properties like melting point or vapor pressure are unreported, impeding formulation development. Similarly, chiral resolution methods for its stereoisomers (e.g., (1R,3S) vs. (1S,3R)) are underdeveloped, despite evidence that stereochemistry dramatically influences target engagement in related cyclopentylamines [1] [9].
Methodological Gaps (Technical Limitations): Synthetic routes to 1-(3-aminocyclopentyl)butan-2-one suffer from low stereoselectivity and scalability issues. Current commercial supplies rely on Enamine's multi-step process with unspecified chiral purity [1]. No catalytic asymmetric methods (e.g., enzymatic desymmetrization, chiral auxiliaries) have been published. Additionally, analytical protocols for detecting metabolic products (e.g., ketone reduction metabolites) are absent, complicating ADME studies.
Theoretical/Mechanistic Gaps: The scaffold's potential remains underexplored in emerging therapeutic modalities. While aminocyclopentanes are established in protease inhibition, their application to targeted protein degradation (e.g., as E3 ligase recruiters) or covalent inhibitors (via ketone derivatization) lacks conceptual exploration. Fundamental questions persist about the conformational impact of N-substitution (e.g., tertiary amines vs. quaternary salts) on membrane permeability and target binding kinetics.
Table 3: Research Gaps Framework for 1-(3-Aminocyclopentyl)butan-2-one
Gap Type | Domain | Specific Deficiency | Research Need |
---|---|---|---|
Empirical | Physicochemical Data | Solubility, logP, pKa, stability data missing | Standardized characterization under biomimetic conditions |
Methodological | Synthesis | Scalable stereoselective routes unavailable | Development of asymmetric catalysis/deracemization |
Theoretical | Mechanism Exploration | Unclear structure-dynamics relationships | Computational modeling of ring conformers |
Population | Biological Evaluation | No in vivo proof-of-concept studies | PK/PD and efficacy models in disease-relevant systems |
These gaps align with the PICOS (Population, Intervention, Comparison, Outcome, Setting) framework for gap characterization [4] [10]. Here, "Population" refers to biological targets (e.g., enzymes, receptors), "Intervention" is the compound or its derivatives, "Comparison" involves benchmark molecules, "Outcomes" are binding/functional metrics, and "Setting" denotes biochemical/cellular contexts. Current literature fails to address PICOS elements systematically for this scaffold.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7